Myoferlin inhibitor 1 is a small molecule compound specifically designed to target and inhibit the myoferlin protein, which plays a significant role in cellular processes such as membrane repair, vesicle trafficking, and cell signaling. Myoferlin is notably overexpressed in various cancers, including pancreatic ductal adenocarcinoma and breast cancer, where it contributes to tumor progression and metastasis. The compound has been identified as a promising therapeutic agent due to its selective action against myoferlin, leading to potential applications in cancer treatment and other diseases where myoferlin is implicated .
Myoferlin inhibitor 1 belongs to the class of 1,2,4-triazole derivatives. It is characterized by its ability to selectively inhibit the function of myoferlin, distinguishing it from other compounds that may have broader targets. The molecular formula of myoferlin inhibitor 1 is C26H28N6O2, with a molecular weight of 456.5 g/mol. Its IUPAC name is 3-[3-ethyl-5-(5-methoxypyrimidin-2-yl)-1,2,4-triazol-1-yl]-N-(4-phenylbutyl)benzamide .
The synthesis of myoferlin inhibitor 1 involves several key steps:
The synthesis scheme typically includes the use of intermediates like methyl 3-(3-ethyl-5-(4-methoxyphenyl)-1H-1,2,4-triazol-1-yl) benzoate, which undergoes further reactions to yield the final compound .
The molecular structure of myoferlin inhibitor 1 can be described by its IUPAC name and molecular formula:
Property | Data |
---|---|
Molecular Formula | C26H28N6O2 |
Molecular Weight | 456.5 g/mol |
IUPAC Name | 3-[3-ethyl-5-(5-methoxypyrimidin-2-yl)-1,2,4-triazol-1-yl]-N-(4-phenylbutyl)benzamide |
InChI | InChI=1S/C26H28N6O2/c1-3-23... |
InChI Key | AASLOEMOCBUITM-UHFFFAOYSA-N |
The structure comprises a triazole ring linked to various aryl groups that contribute to its biological activity .
Myoferlin inhibitor 1 primarily undergoes substitution reactions during its synthesis. Other relevant chemical reactions include:
These reactions are critical for understanding how modifications can affect the efficacy and stability of myoferlin inhibitor 1.
Myoferlin inhibitor 1 exerts its effects by binding specifically to the myoferlin protein, inhibiting its function. This compound targets the C2D domain of myoferlin, crucial for its interactions with cellular membranes and other proteins. By inhibiting myoferlin's activity, the compound disrupts various cellular processes associated with membrane dynamics and signaling pathways involved in cancer progression .
Myoferlin inhibitor 1 exhibits several notable physical and chemical properties:
These properties are essential for determining how the compound behaves in biological systems and its potential effectiveness as a therapeutic agent .
Myoferlin inhibitor 1 has significant potential applications in scientific research and medicine:
Myoferlin (MYOF) is a 230 kDa transmembrane protein within the ferlin family, characterized by multiple functional domains essential for membrane dynamics. Its structure comprises seven C2 domains (C2A–C2G), a central FerA domain, and a single C-terminal transmembrane helix. Unlike other ferlins, MYOF uniquely contains a DysF domain that facilitates caveolin-3 binding, crucial for caveolae formation [1] [5]. The C2 domains exhibit Ca²⁺-dependent phospholipid binding, albeit with weaker affinity than dysferlin, enabling localized membrane distortion for fusion/fission events [1]. In cancer, these domains drive oncogenesis by:
Table 1: Key Structural Domains of Myoferlin and Their Oncogenic Functions
Domain | Function | Role in Cancer |
---|---|---|
C2A–C2G | Ca²⁺-dependent membrane binding | Enhances vesicle fusion for growth factor secretion |
FerA | Negatively charged phospholipid binding | Facilitates mitochondrial membrane remodeling |
DysF | Caveolin-3 interaction | Promotes caveolae-mediated endocytosis |
Transmembrane helix | Membrane anchoring | Localizes MYOF to recycling endosomes |
MYOF orchestrates vesicular trafficking pathways hijacked by cancers to promote invasion and metastasis:
Table 2: Myoferlin-Dependent Vesicular Trafficking Pathways in Cancer
Trafficking Pathway | Key Interactors | Oncogenic Outcome |
---|---|---|
Endocytic recycling | EHD2, dynamin-2, Rab7 | Sustained RTK signaling (IGF-1R/VEGFR-2) |
Exosome secretion | Caveolin-1, Rab32 | Angiogenesis and pre-metastatic niche formation |
Lysosomal exocytosis | Synaptotagmin-like proteins | Extracellular matrix degradation |
TNT assembly | LST1, actin cytoskeleton | Direct intercellular transfer of metabolites |
MYOF is overexpressed across malignancies and correlates with aggressive phenotypes:
MYOF localizes to mitochondrial membranes and regulates fission/fusion balance:
CAS No.: 26532-22-9
CAS No.: 18641-81-1
CAS No.: 53938-08-2
CAS No.: 61549-24-4
CAS No.: